molecular formula C2H9NO4S B3314349 methanesulfonic acid;O-methylhydroxylamine CAS No. 951627-45-5

methanesulfonic acid;O-methylhydroxylamine

Cat. No.: B3314349
CAS No.: 951627-45-5
M. Wt: 143.16 g/mol
InChI Key: MEWQWUXLSQFEEU-UHFFFAOYSA-N
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Description

Methanesulfonic acid;O-methylhydroxylamine is a compound that combines the properties of methanesulfonic acid and O-methylhydroxylamine. Methanesulfonic acid, with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents . O-methylhydroxylamine, on the other hand, is an organic compound with the formula CH₃ONH₂. It is a derivative of hydroxylamine where one of the hydrogen atoms is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air or through the oxidation of dimethyl disulfide with nitric acid . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the oxidation process.

O-methylhydroxylamine can be prepared by the reaction of hydroxylamine with methanol in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;O-methylhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used for the reduction of O-methylhydroxylamine.

    Substitution: Acid catalysts are often used to facilitate substitution reactions involving methanesulfonic acid and O-methylhydroxylamine.

Major Products Formed

Scientific Research Applications

Methanesulfonic acid;O-methylhydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. Its high solubility and stability make it an effective catalyst in many processes . O-methylhydroxylamine acts as a nucleophile, participating in reactions where it donates its lone pair of electrons to form new bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid is unique due to its combination of strong acidity, high stability, low toxicity, and environmental friendliness . It offers advantages over other strong acids in applications where stability and safety are critical.

Properties

IUPAC Name

methanesulfonic acid;O-methylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO.CH4O3S/c1-3-2;1-5(2,3)4/h2H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWQWUXLSQFEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951627-45-5
Record name Hydroxylamine, O-methyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951627-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methoxyammonium methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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